molecular formula C14H20O2 B14843793 5-Tert-butoxy-2-(cyclopropylmethyl)phenol

5-Tert-butoxy-2-(cyclopropylmethyl)phenol

Cat. No.: B14843793
M. Wt: 220.31 g/mol
InChI Key: XEZDACBFLRUZMS-UHFFFAOYSA-N
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Description

5-Tert-butoxy-2-(cyclopropylmethyl)phenol is an organic compound with the molecular formula C14H20O2 and a molecular weight of 220.31 g/mol . This compound is characterized by a tert-butoxy group and a cyclopropylmethyl group attached to a phenol ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tert-butoxy-2-(cyclopropylmethyl)phenol typically involves the protection of phenols as tert-butyl ethers under mild conditions. A common method involves the use of zinc dust and tert-butyl chloride at room temperature . The reaction proceeds as follows:

  • A mixture of phenol, zinc dust, and tert-butyl chloride is stirred at 25°C for 1 hour.
  • After completion, the mixture is filtered, and the residue is washed with ether.
  • The filtrate is treated with 10% sodium hydroxide, and the products are extracted with ether.

This method ensures selective tert-butylation of the phenolic hydroxyl group without affecting other functional groups .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Tert-butoxy-2-(cyclopropylmethyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the phenolic group to a hydroxyl group.

    Substitution: The tert-butoxy and cyclopropylmethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles like halides or amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce hydroxylated derivatives.

Scientific Research Applications

5-Tert-butoxy-2-(cyclopropylmethyl)phenol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or antioxidant properties, is ongoing.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Tert-butoxy-2-(cyclopropylmethyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The tert-butoxy group can enhance the compound’s stability and bioavailability, while the cyclopropylmethyl group may influence its binding affinity to specific targets. The phenolic group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Tert-butoxy-2-(cyclopropylmethyl)phenol
  • 3-Tert-butoxy-2-(cyclopropylmethyl)phenol
  • 5-Tert-butoxy-2-(methyl)phenol

Uniqueness

5-Tert-butoxy-2-(cyclopropylmethyl)phenol is unique due to the specific positioning of the tert-butoxy and cyclopropylmethyl groups on the phenol ring. This unique structure can influence its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

2-(cyclopropylmethyl)-5-[(2-methylpropan-2-yl)oxy]phenol

InChI

InChI=1S/C14H20O2/c1-14(2,3)16-12-7-6-11(13(15)9-12)8-10-4-5-10/h6-7,9-10,15H,4-5,8H2,1-3H3

InChI Key

XEZDACBFLRUZMS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=CC(=C(C=C1)CC2CC2)O

Origin of Product

United States

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